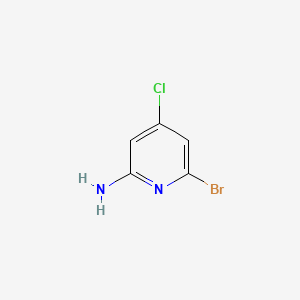

6-Bromo-4-chloropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

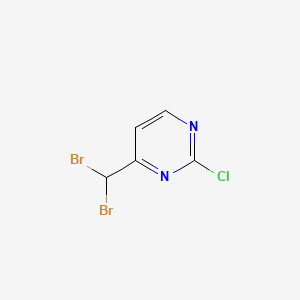

6-Bromo-4-chloropyridin-2-amine is a chemical compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

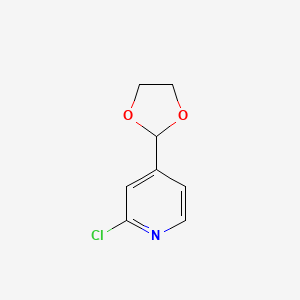

The InChI code for 6-Bromo-4-chloropyridin-2-amine is1S/C5H4BrClN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) . This indicates that the compound has a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with bromine and chlorine substituents at the 6 and 4 positions, respectively, and an amine group at the 2 position. Physical And Chemical Properties Analysis

6-Bromo-4-chloropyridin-2-amine is a solid substance . It has a molecular weight of 207.46 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Selective Amination of Polyhalopyridines

A study conducted by Ji, Li, and Bunnelle (2003) in Organic Letters demonstrated a selective amination process of polyhalopyridines, specifically 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine with an impressive isolated yield of 96% and excellent chemoselectivity. The amination of 2,5-dibromopyridine under similar conditions exclusively affords 2-amino-5-bromopyridine, highlighting the potential of this method in synthesizing amino-substituted pyridines for various applications in scientific research. This method's efficiency and selectivity make it a valuable addition to the toolkit of synthetic chemists, particularly in the development of new pharmaceuticals and materials (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Rearrangements in Aminations of Halopyridines

Research by Pieterse and Hertog (2010) in the Recueil des Travaux Chimiques des Pays-Bas explored the aminations of halopyridines, revealing complex rearrangements presumably involving pyridyne intermediates. This study offers insights into the chemical behavior of halopyridines when exposed to potassium amide in liquid ammonia, converting 3-chloro and 4-chloropyridine into mixtures containing 3-amino and 4-aminopyridine. Such rearrangements highlight the intricate pathways possible in the amination of halopyridines, which could have implications for synthesizing novel pyridine-based compounds with specific functional groups, potentially useful in chemical synthesis and drug development (M. Pieterse, H. J. Hertog, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

6-bromo-4-chloropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDSYRBQXXLWBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696257 |

Source

|

| Record name | 6-Bromo-4-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloropyridin-2-amine | |

CAS RN |

1206249-65-1 |

Source

|

| Record name | 6-Bromo-4-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)